molecular formula C24H33N3O5S2 B11210022 ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B11210022
M. Wt: 507.7 g/mol
InChI Key: FGEDPWYGDBWERU-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(DIETHYLSULFAMOYL)BENZAMIDO]-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a benzamido group, and a diethylsulfamoyl moiety.

Preparation Methods

The synthesis of ETHYL 2-[4-(DIETHYLSULFAMOYL)BENZAMIDO]-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves multiple steps, including the formation of the thieno[2,3-c]pyridine core and the subsequent attachment of the benzamido and diethylsulfamoyl groups. The synthetic routes typically involve the use of microwave irradiation to enhance reaction rates and yields . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

ETHYL 2-[4-(DIETHYLSULFAMOYL)BENZAMIDO]-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the ester and amide bonds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(DIETHYLSULFAMOYL)BENZAMIDO]-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

ETHYL 2-[4-(DIETHYLSULFAMOYL)BENZAMIDO]-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of ETHYL 2-[4-(DIETHYLSULFAMOYL)BENZAMIDO]-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE lies in its combination of the thieno[2,3-c]pyridine core with the benzamido and diethylsulfamoyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H33N3O5S2

Molecular Weight

507.7 g/mol

IUPAC Name

ethyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C24H33N3O5S2/c1-6-27(7-2)34(30,31)18-11-9-17(10-12-18)22(28)25-23-21(24(29)32-8-3)19-13-14-26(16(4)5)15-20(19)33-23/h9-12,16H,6-8,13-15H2,1-5H3,(H,25,28)

InChI Key

FGEDPWYGDBWERU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)OCC

Origin of Product

United States

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